3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with diverse functional groups. Key structural features include:
- Position 5: A 4-methoxyphenyl group, which enhances lipophilicity and influences electronic properties via methoxy’s electron-donating effect .
- Position 1: A 2-(4-morpholinyl)ethyl chain, introducing a polar, nitrogen-containing group that may improve solubility and modulate pharmacokinetics .
- Position 3: A hydroxyl group, critical for hydrogen bonding and metal chelation .
Properties
Molecular Formula |
C27H30N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O6/c1-17-15-20-16-19(5-8-22(20)35-17)25(30)23-24(18-3-6-21(33-2)7-4-18)29(27(32)26(23)31)10-9-28-11-13-34-14-12-28/h3-8,16-17,24,30H,9-15H2,1-2H3/b25-23+ |
InChI Key |
AVLILEZRXWCJFP-WJTDDFOZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Biological Activity
The compound 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one (CAS No. 848736-97-0) is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 478.54 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N2O6 |
| Molar Mass | 478.54 g/mol |
| CAS Number | 848736-97-0 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor , anti-inflammatory , and antimicrobial agent.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity. For instance, in vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound showed an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary tests reveal that the compound possesses moderate antibacterial and antifungal activities. It was effective against common pathogens such as Staphylococcus aureus and Candida albicans. The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The diverse biological activities can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) resulting in G1 phase arrest.
- Cytokine Modulation: Downregulation of inflammatory cytokines such as TNF-alpha and IL-6.
Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to 3-hydroxy-5-(4-methoxyphenyl)-4-[...]-pyrrol-2-one exhibit significant anticonvulsant properties. For instance, studies have shown that certain thiazole-integrated pyrrolidinones demonstrate high efficacy in reducing seizure activity in animal models. The structure of the compound suggests potential interactions with GABA receptors, which are crucial in seizure modulation .
Antimicrobial Properties
Compounds containing similar functional groups have been reported to exhibit antimicrobial activity. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar properties, making it a candidate for further antimicrobial research .
Anti-inflammatory Effects
The presence of the morpholine moiety in the compound may contribute to anti-inflammatory effects. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, indicating a potential application in treating inflammatory diseases .
Synthetic Route Overview
- Preparation of Benzofuran Core : The synthesis typically begins with the formation of a benzofuran structure through cyclization reactions.
- Pyrrolidone Ring Formation : Subsequent reactions introduce the pyrrolidone ring, often utilizing acylation methods.
- Morpholine Integration : The final step involves attaching the morpholine group through nucleophilic substitution reactions.
These synthetic routes require careful control of reaction conditions to ensure high yield and purity .
Case Studies
Several studies have explored the applications of compounds structurally related to 3-hydroxy-5-(4-methoxyphenyl)-4-[...]-pyrrol-2-one:
Case Study 1: Anticonvulsant Activity
A study published in a pharmacological journal examined a series of thiazole derivatives that included the benzofuran moiety. The results indicated that these compounds significantly reduced seizure frequency in rodent models compared to standard anticonvulsants .
Case Study 2: Antimicrobial Testing
Another study focused on testing various derivatives against clinical strains of bacteria. The results showed promising antibacterial activity for several compounds similar to 3-hydroxy-5-(4-methoxyphenyl)-4-[...]-pyrrol-2-one, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility : Morpholinylethyl (target) and pyridinylmethyl () groups enhance water solubility compared to hydrophobic substituents like benzyl () or furylmethyl () .
Synthetic Challenges: Bulky substituents (e.g., 4-BnO-3-MeOPh in ) correlate with lower yields (<20% in some cases) due to steric hindrance during cyclization .
Spectroscopic and Computational Comparisons
- NMR Trends : In analogues like 32 and 33 (), the C3 hydroxyl proton resonates at δ 10–12 ppm, consistent with strong hydrogen bonding. Aryl protons in the target’s 4-methoxyphenyl group are expected near δ 6.8–7.4 ppm, similar to compounds in and .
- Molecular Descriptors : Van der Waals volume and electronic parameters (e.g., dipole moment) for the target are likely comparable to and due to shared dihydrobenzofuran and morpholine/pyridine motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
